Product packaging for 1-(5-chloro-1H-indol-2-yl)ethanone(Cat. No.:CAS No. 89671-84-1)

1-(5-chloro-1H-indol-2-yl)ethanone

Cat. No.: B3360738
CAS No.: 89671-84-1
M. Wt: 193.63 g/mol
InChI Key: WMPSWIVXCXVMFY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began with early investigations into natural dyes. wikipedia.orgchemeurope.com The conversion of indigo (B80030) to isatin (B1672199) and then to oxindole (B195798) laid the groundwork for Baeyer's successful isolation of indole. wikipedia.org A pivotal moment in the synthetic chapter of indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgchemeurope.com This method, which involves the acid-catalyzed cyclization of arylhydrazones, remains one of the most reliable and widely used techniques for synthesizing substituted indoles. chemeurope.comcreative-proteomics.com While the direct synthesis of the parent indole using this method can be challenging, it is highly effective for creating indoles with substituents at the 2- and/or 3-positions. wikipedia.org

Another significant advancement was the Leimgruber-Batcho indole synthesis, first disclosed in a patent in 1976. wikipedia.orgchemeurope.com This high-yielding method is particularly favored in the pharmaceutical industry for the production of specifically substituted indoles, many of which form the basis of pharmaceutical drugs. wikipedia.orgchemeurope.com These foundational synthetic methods, along with numerous others developed over the decades, have been instrumental in the exploration and application of the vast chemical space occupied by indole derivatives.

Importance of Functionalized Indole Derivatives in Contemporary Academic Research

Functionalized indole derivatives are of paramount importance in modern academic research due to their widespread presence in nature and their diverse biological activities. biocrates.comnih.gov The indole structure serves as a crucial scaffold for new drug development, with applications in treating a wide range of conditions including cancer, inflammation, neurological disorders, and infections. biocrates.comnih.gov

The versatility of the indole ring allows for substitutions at various positions, leading to a vast library of compounds with distinct properties. mdpi.com For instance, indole-3-carbinol, found in cruciferous vegetables, and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have shown anticancer effects. nih.gov The indole core is also a key feature of many approved drugs, such as the anti-inflammatory indomethacin (B1671933) and the beta-blocker pindolol. chemeurope.com Furthermore, indole derivatives are investigated for their roles in material science and as signaling molecules in biological systems. scispace.comasm.org

Rationale for the Specific Investigation of 1-(5-chloro-1H-indol-2-yl)ethanone as a Representative Chlorinated Acetylindole

The specific focus on this compound stems from several key considerations within the field of medicinal chemistry. The introduction of a chlorine atom at the 5-position of the indole ring and an acetyl group at the 2-position creates a molecule with a unique electronic and steric profile. Halogen atoms, like chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com The acetyl group at the 2-position is a key functional handle that can be further modified, allowing for the synthesis of a diverse range of derivatives.

Studying a representative chlorinated acetylindole like this compound allows researchers to systematically explore the structure-activity relationships (SAR) of this class of molecules. mdpi.com By understanding how the specific placement of the chloro and acetyl groups affects the compound's properties, scientists can design more potent and selective molecules for various therapeutic applications. The synthesis of such compounds is often achieved through established methods like the Fischer indole synthesis or by acylation of the corresponding 5-chloroindole (B142107). chemicalbook.com

Overview of Research Directions and Methodological Approaches for Indole-Based Compounds

Current research on indole-based compounds is multifaceted, spanning from the discovery of new natural products to the development of novel synthetic methodologies and therapeutic applications. mdpi.comscispace.com A significant area of focus is the direct functionalization of the indole core, which offers a more efficient and sustainable way to create diverse indole scaffolds. scispace.com

Methodological approaches in indole chemistry are constantly evolving. While classical methods like the Fischer and Leimgruber-Batcho syntheses remain important, modern techniques such as transition-metal-catalyzed cross-coupling reactions and C-H activation are increasingly employed to construct complex indole derivatives with high precision and efficiency. acs.org Furthermore, computational studies and high-throughput screening are utilized to predict the biological activity of new indole compounds and to identify promising lead candidates for drug discovery. nih.gov The exploration of indole derivatives in areas like neurodegenerative diseases, cancer, and infectious diseases continues to be a major driver of research in this field. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B3360738 1-(5-chloro-1H-indol-2-yl)ethanone CAS No. 89671-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPSWIVXCXVMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525680
Record name 1-(5-Chloro-1H-indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89671-84-1
Record name 1-(5-Chloro-1H-indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 1 5 Chloro 1h Indol 2 Yl Ethanone

Precursor Synthesis and Derivatization Strategies for Chlorinated Indoles

The foundation for synthesizing 1-(5-chloro-1H-indol-2-yl)ethanone lies in the effective preparation of its key precursors. The primary starting material is typically a chlorinated aniline (B41778) or a related derivative, which is then used to construct the indole (B1671886) nucleus.

A common precursor is 5-chloroindole (B142107) . This intermediate can be synthesized through various methods, often starting from 4-chloroaniline. Another significant precursor is 5-chloro-1-indanone , which can be prepared from 3-chlorobenzaldehyde. This process involves a reaction with propionic acid to form 3-chlorophenylpropionic acid, followed by an intramolecular Friedel-Crafts acylation using a catalyst like zinc chloride to yield the indanone. google.comnih.gov

Other critical precursors for more advanced synthetic routes include halogenated anilines, such as o-iodoanilines and o-bromoanilines. wikipedia.orgnih.gov For instance, 4-chloro-2-iodoaniline (B181669) or 4-chloro-2-bromoaniline serve as direct starting points for palladium-catalyzed cyclization reactions, such as the Larock indole synthesis, to build the substituted indole ring system in a regioselective manner. wikipedia.orgub.edu The Gassman indole synthesis, another versatile method, can utilize anilines like p-chloroaniline to produce substituted indoles. orgsyn.org

Direct Synthetic Routes to this compound

Direct synthesis of the target molecule can be achieved through several established and novel chemical pathways. These methods aim to construct the acetyl-substituted chlorinated indole ring in a single or multi-step sequence.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for indole synthesis. byjus.comnumberanalytics.com The process involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comstackexchange.com To synthesize this compound, (4-chlorophenyl)hydrazine would be reacted with a suitable three-carbon carbonyl compound. A key step in the mechanism is a rsc.orgrsc.org-sigmatropic rearrangement of the phenylhydrazone intermediate. numberanalytics.comstackexchange.com The presence of the chloro-substituent at the para-position of the phenylhydrazine directs the formation to the desired 5-chloroindole derivative. youtube.com While traditionally used for a wide range of indoles, modifications are necessary to control the regioselectivity for the 2-acetyl substitution. byjus.com

Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of a substituted o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne. wikipedia.orgsynarchive.com To obtain this compound, 4-chloro-2-iodoaniline would be reacted with an alkyne such as 3-butyn-2-one (B73955) or a protected version thereof. The reaction is typically carried out in the presence of a palladium(II) acetate (B1210297) catalyst, a base like potassium carbonate, and additives such as lithium chloride. wikipedia.orgub.edu This method is highly valued for its versatility and ability to produce polysubstituted indoles with good regioselectivity. ub.edursc.org

Established Synthetic Pathway Starting Materials Key Reagents/Catalysts Description
Fischer Indole Synthesis (4-chlorophenyl)hydrazine, suitable ketone/aldehydeBrønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) byjus.comstackexchange.comAcid-catalyzed cyclization of an arylhydrazone, followed by rearrangement to form the indole nucleus. numberanalytics.com
Larock Indole Synthesis 4-chloro-2-iodoaniline, alkyne (e.g., 3-butyn-2-one)Pd(OAc)₂, K₂CO₃, LiCl wikipedia.orgsynarchive.comPalladium-catalyzed heteroannulation providing a regioselective route to 2,3-disubstituted indoles. ub.edu

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis, particularly with palladium, to forge complex molecules. Palladium-catalyzed reactions offer efficient and selective routes to indole derivatives. iupac.org

For the synthesis of this compound, palladium catalysts can be used in several ways. The Larock indole synthesis, as mentioned, is a prime example of a palladium-catalyzed reaction. wikipedia.orgub.edu Beyond this, palladium-catalyzed C-H functionalization represents a cutting-edge approach. This strategy would involve taking pre-formed 5-chloroindole and selectively introducing an acetyl group at the C2 position. While C3 functionalization of indoles is more common, specific directing groups and catalyst systems can be employed to achieve C2 acylation. researchgate.net

Furthermore, palladium catalysts are instrumental in cyclization reactions to form related precursors like indanones from substrates such as 3-(2-iodoaryl)propanenitriles. beilstein-journals.org These catalytic systems are compatible with a wide array of functional groups, making them highly valuable in complex molecule synthesis. beilstein-journals.orgresearchgate.net

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of acetylindoles, several sustainable practices have been explored.

Microwave Irradiation: Using microwave-assisted synthesis can dramatically reduce reaction times and often improve yields. For instance, the synthesis of related heterocyclic compounds has been successfully achieved in minutes under microwave irradiation, compared to hours with conventional heating. ijesi.org This technique has been applied to Friedel-Crafts acylation reactions, a potential step in acetylindole synthesis. nih.gov

Solvent-Free or "Dry Media" Conditions: Performing reactions in the absence of a solvent or on a solid support (dry media) minimizes the use and disposal of hazardous organic solvents. ijesi.org

Ionic Liquids: Ionic liquids can serve as environmentally benign alternatives to volatile organic solvents. They have been used as the reaction medium for metal triflate-catalyzed intramolecular Friedel-Crafts acylations, with the added benefit that the catalyst and ionic liquid can often be recovered and reused. nih.gov

Water as a Solvent: Where possible, using water as a solvent is a key green chemistry goal. Some palladium-catalyzed reactions can be performed in aqueous solvent systems, such as aqueous acetonitrile (B52724). iupac.org

Metal-Free Catalysis: The development of metal-free catalytic systems, such as using organic molecules like L-proline to catalyze reactions, offers a greener alternative to transition-metal-based methods. rsc.org

Purification and Isolation Techniques for this compound

After the synthesis, the target compound must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed for this purpose. A typical purification workflow might include:

Work-up: The reaction is first quenched, often by adding water or a specific quenching agent. google.com

Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. google.com

Washing and Drying: The organic layer is washed with brine or acidic/basic solutions to remove impurities. It is then dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. google.comorgsyn.org

Concentration: The solvent is removed using a rotary evaporator to yield the crude product. orgsyn.org

Purification: The final purification is typically achieved through one of the following methods:

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, causing the pure product to crystallize. ijesi.org

Silica (B1680970) Gel Chromatography: The crude product is passed through a column of silica gel, with different components of the mixture eluting at different rates, allowing for the separation of the desired compound. chemicalbook.com

Yield Optimization and Reaction Condition Analysis for Acetylindole Synthesis

Optimizing the yield of this compound requires careful analysis of various reaction parameters.

Catalyst and Ligand Choice: In palladium-catalyzed reactions like the Larock synthesis, the choice of ligand can significantly impact the yield. A study on a similar synthesis showed that using specific phosphine (B1218219) ligands could dramatically improve the yield compared to "ligand-less" conditions. nih.gov

Reaction Temperature and Time: These are critical parameters that must be optimized for each specific reaction to maximize product formation while minimizing the formation of byproducts or degradation.

Microwave Power: In microwave-assisted syntheses, the power level must be carefully selected. An example synthesis of a related compound showed a clear correlation between the microwave power and the reaction yield, with an optimal power level providing the best result. ijesi.org

The table below illustrates how changing a catalyst affects the yield in a microwave-assisted synthesis of a related quinoline (B57606) compound, highlighting the importance of catalyst screening in yield optimization.

Catalyst Time (min) Yield (%)
Mont. K-10592
Mont. KSF590
Silica gel580
MgSO₄ (anhyd)575
Sc(OTf)₃590
InCl₃587

Data adapted from a study on the synthesis of a substituted quinoline, demonstrating the effect of different catalysts on yield under microwave irradiation. ijesi.org

By systematically varying these conditions, chemists can fine-tune the synthesis to achieve the highest possible yield and purity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Chloro 1h Indol 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(5-chloro-1H-indol-2-yl)ethanone, providing detailed information about the proton and carbon environments within the molecule.

¹H NMR Data Analysis and Proton Assignment

The ¹H NMR spectrum of this compound provides specific chemical shift values and coupling patterns for each proton, allowing for their precise assignment within the molecular structure. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region, between δ 6.8 and 8.3 ppm. nih.gov The indole NH proton is characterized by a broad singlet, often observed at a higher chemical shift. The methyl protons of the acetyl group resonate as a sharp singlet in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
CH₃~2.31s
H-3~7.15s
H-4~8.30-8.33m
H-6~7.41-7.39m
H-7~7.19-7.17m
NH~8.46br s

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Carbon Skeleton and Connectivity

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is typically observed in the highly deshielded region of the spectrum, around δ 192.5 ppm. rsc.org The carbon atoms of the indole ring resonate in the aromatic region, with their specific shifts influenced by the chloro substituent and the acetyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O~192.5
C-2~151.0
C-3~110.6
C-3a~132.2
C-4~123.0
C-5~127.4
C-6~122.7
C-7~123.0
C-7a~130.8
CH₃~20.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the indole ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹³C signals for the protonated carbons. sdsu.eduwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying the quaternary carbons and confirming the position of the acetyl group on the indole ring by observing correlations from the methyl protons to the carbonyl carbon and C-2 of the indole.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity Assessment

HRMS is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. This technique also serves as a method for assessing the purity of the compound. The expected monoisotopic mass for C₁₀H₈ClNO is approximately 193.03 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum will exhibit distinct absorption bands corresponding to specific vibrational modes.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (indole)Stretching~3334
C-H (aromatic)Stretching~3050
C=O (ketone)Stretching~1637
C=C (aromatic)Stretching~1521
C-ClStretching~788, 750

The presence of a strong absorption band for the carbonyl group and the N-H stretch are key indicators of the compound's structure. nih.gov

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated indole ring system and n-π* transitions associated with the carbonyl group. The position and intensity of these absorption maxima are influenced by the solvent polarity and the electronic nature of the substituents. Studies on similar indole derivatives show characteristic absorption bands that are useful for understanding their photophysical properties. nih.gov

Computational Chemistry and Theoretical Investigations of 1 5 Chloro 1h Indol 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(5-chloro-1H-indol-2-yl)ethanone, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its optimized molecular geometry. researchgate.net These calculations would yield key data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule in its lowest energy state.

The electronic structure is further described by the distribution of electrons and the energies of the molecular orbitals. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring and the acetyl group on the pyrrole (B145914) ring is expected to significantly influence the electron density distribution across the indole (B1671886) system. DFT studies on similar halogenated indole derivatives have shown that halogen substitution can impact the electronic properties and reactivity of the indole ring. nih.gov

Table 1: Illustrative Predicted Molecular Geometry Parameters for this compound (Hypothetical DFT Data)

Parameter Bond/Angle Predicted Value
Bond Length C5-Cl ~1.74 Å
Bond Length C2-C(O) ~1.48 Å
Bond Length C=O ~1.23 Å
Bond Angle Cl-C5-C4 ~119.5°
Bond Angle C2-C(O)-CH3 ~120.2°
Dihedral Angle C3-C2-C(O)-CH3 ~180° (for planarity)

Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

Table 2: Illustrative FMO Analysis Data for this compound (Hypothetical DFT Data)

Parameter Predicted Energy (eV)
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Note: These are hypothetical values based on calculations for analogous indole derivatives and serve for illustration.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction patterns. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the acetyl group, making it a prime site for hydrogen bonding or interaction with electrophiles. The area around the indole N-H would also show a distinct potential. The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a σ-hole along the C-Cl bond axis, which can participate in halogen bonding. nih.gov Understanding the EPS is crucial for predicting how the molecule might interact with biological targets like enzymes or receptors. nih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, a key area of conformational flexibility is the rotation of the acetyl group relative to the indole ring.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the C3-C2-C(O)-CH3 bond. This process identifies the most stable conformation (the global energy minimum) and any other low-energy conformers. The results of such a study would reveal whether the acetyl group is coplanar with the indole ring and what the energy barrier is for its rotation. This information is vital as the conformation of a molecule often dictates its biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. chemmethod.comchemmethod.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation, often performed in a solvent box to mimic physiological conditions, could reveal the stability of its different conformations, the flexibility of the acetyl group, and its interactions with surrounding solvent molecules. chemmethod.comnih.gov By analyzing the trajectory of the simulation, one can understand how the molecule behaves in a dynamic environment, which is more representative of its state in solution or within a biological system.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. nih.gov

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.orgacs.org The predicted chemical shifts are then compared with experimental data to validate the structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. medium.com By analyzing the computed vibrational modes, each peak in the experimental IR spectrum can be assigned to a specific molecular motion, such as the C=O stretch of the acetyl group or the N-H stretch of the indole ring. nih.govacs.org

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectrum Parameter Predicted Value Experimental Value
¹³C NMR C=O Carbon ~195 ppm Typically ~190-200 ppm
¹H NMR N-H Proton ~8.5 ppm Typically ~8.0-9.0 ppm
IR C=O Stretch ~1680 cm⁻¹ Typically ~1660-1700 cm⁻¹

Note: Predicted values are hypothetical and based on typical DFT calculations. Experimental values are typical ranges for similar functional groups.

In Silico Molecular Docking Simulations with Model Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid.

While specific molecular docking studies on this compound are not extensively documented, research on analogous 5-chloro-indole derivatives provides insights into potential interaction patterns. For instance, studies on 5-chloro-indole-2-carboxylate derivatives have demonstrated their potential as inhibitors of enzymes like EGFR and BRAF, which are crucial in cancer pathways. mdpi.com These studies often reveal key binding interactions that could be extrapolated to this compound.

The binding of a ligand within the active site of a protein is governed by various non-covalent interactions. For indole derivatives, these typically include:

Hydrogen Bonding: The indole nitrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor. These interactions are critical for the specificity and stability of the ligand-protein complex.

Hydrophobic Interactions: The planar indole ring can engage in π-π stacking or other hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. The chloro-substituent on the indole ring can also contribute to hydrophobic and halogen bond interactions. mdpi.com

Halogen Bonding: The chlorine atom at the 5-position of the indole ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein. This has been observed in the binding of chlorinated compounds to various biological targets. mdpi.com

In a study on 5-chloro-indole-2-carboxylate derivatives, the 5-chloro-indole moiety was found to stack between tryptophan and phenylalanine residues, forming hydrophobic interactions. The chlorine atom specifically formed a halogen bond with a key cysteine residue. mdpi.com It is plausible that this compound would exhibit similar interactions, with its 5-chloro-indole core orienting within hydrophobic pockets of target proteins.

A hypothetical representation of the types of interactions and the amino acid residues that could be involved in the binding of this compound to a model protein active site is presented in the table below.

Interaction TypePotential Interacting ResiduesMoiety of this compound Involved
Hydrogen Bond (Donor)Asp, Glu, SerIndole N-H
Hydrogen Bond (Acceptor)Asn, Gln, HisCarbonyl Oxygen
Hydrophobic (π-π stacking)Phe, Tyr, TrpIndole Ring
Halogen BondCys, Ser, Thr (backbone carbonyl)5-Chloro Substituent

The principles of ligand-target recognition for this compound would likely follow the "lock and key" or "induced fit" models of enzyme-substrate interaction. The specific shape and electronic properties of the molecule, dictated by the indole ring, the acetyl group at position 2, and the chloro-substituent at position 5, determine its complementarity to the binding site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects and Descriptor Generation)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several key steps:

Data Set Preparation: A set of molecules with known biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using statistical metrics.

For a hypothetical QSAR study of this compound and its derivatives, a variety of molecular descriptors would be generated to capture their structural and physicochemical properties. These can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, solvent accessible surface area).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges on atoms).

In silico pharmacokinetic (ADME) predictions for related 5-chloro-indole-2-carboxylate derivatives have shown that these compounds generally exhibit good oral bioavailability and are likely to cross the blood-brain barrier. mdpi.com A theoretical QSAR model for a series of analogues of this compound might look like:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, ..., cn are the coefficients determined by the regression analysis.

The table below lists some of the key descriptors that would be relevant for a QSAR study of this compound derivatives and their significance.

Descriptor ClassExample DescriptorSignificance in QSAR
ElectronicDipole MomentRelates to the polarity of the molecule and its ability to interact with polar environments.
StericMolecular VolumeDescribes the size of the molecule, which is important for fitting into a binding site.
HydrophobicLogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, affecting its membrane permeability and distribution.
TopologicalWiener IndexRelates to the branching and compactness of the molecular structure.
Quantum ChemicalHOMO/LUMO Energy GapIndicates the chemical reactivity and stability of the molecule.

While specific QSAR models for this compound are not yet established in the literature, the principles and descriptor classes outlined here provide a solid foundation for future computational studies aimed at elucidating the structure-activity relationships of this and related compounds.

Mechanistic Research and Molecular Interaction Studies of 1 5 Chloro 1h Indol 2 Yl Ethanone and Its Derivatives in Vitro Biochemical and Biophysical Approaches

Enzyme Inhibition Kinetics (In Vitro Biochemical Studies)

The potential of 1-(5-chloro-1H-indol-2-yl)ethanone derivatives as enzyme inhibitors is a key area of research. In vitro biochemical studies focusing on enzyme inhibition kinetics are crucial for understanding their potency and mechanism of action.

Enzyme inhibitors can be broadly classified based on the nature of their interaction with the target enzyme: reversible and irreversible.

Reversible Inhibition : This type of inhibition involves the non-covalent binding of an inhibitor to an enzyme. libretexts.orgsigmaaldrich.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds, are transient. sigmaaldrich.com The inhibitor can dissociate from the enzyme, and the enzyme's activity can be fully restored upon removal of the inhibitor. sigmaaldrich.comlibretexts.org Reversible inhibitors are further categorized as competitive, noncompetitive, uncompetitive, or mixed. nih.gov

Competitive inhibitors structurally resemble the substrate and bind to the enzyme's active site, thus competing with the substrate. This inhibition can be overcome by increasing the substrate concentration. libretexts.orgsigmaaldrich.com

Noncompetitive inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). libretexts.orglibretexts.org This binding alters the enzyme's conformation and reduces its activity, regardless of whether the substrate is bound. sigmaaldrich.com

Irreversible Inhibition : This mechanism involves the formation of a stable, covalent bond between the inhibitor and the enzyme, often at a key amino acid residue in the active site. libretexts.orglibretexts.org This type of inhibition leads to a permanent loss of enzyme activity, as the inhibitor cannot be easily displaced. libretexts.org

Studies on derivatives of the core indole (B1671886) structure explore these mechanisms. For instance, research into stilbenedisulphonates demonstrated that these compounds could act as reversible competitive inhibitors at low temperatures, but under different conditions (higher temperature, longer incubation), they acted as irreversible inhibitors by forming covalent bonds. nih.gov

To quantify the potency of an enzyme inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 : This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org It is a commonly used measure of inhibitor potency, though it can be influenced by factors such as the substrate concentration used in the assay. edx.orgncifcrf.gov

Ki : This is the dissociation constant for the enzyme-inhibitor complex and represents a more absolute measure of binding affinity. edx.org For a competitive inhibitor, Ki is the concentration of inhibitor that would require a doubling of the substrate concentration to achieve the same reaction rate. The Cheng-Prusoff equation is often used to calculate Ki from the experimentally determined IC50 value, taking into account the substrate concentration and the Michaelis constant (Km). edx.orgncifcrf.gov

A series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives, which share some structural features with indole-based compounds, were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Similarly, their effects on human carbonic anhydrase (hCA) isoforms I and II, associated with epilepsy and glaucoma respectively, were assessed. researchgate.net The results demonstrated potent, low nanomolar inhibition for several derivatives. researchgate.net

Enzyme Inhibition Data for Selected Bioactive Derivatives
Enzyme TargetKi Range (nM)IC50 Range (nM)Reference
Acetylcholinesterase (AChE)20.58 ± 0.35 to 53.11 ± 1.02Not Specified researchgate.net
Butyrylcholinesterase (BChE)21.84 ± 0.40 to 54.41 ± 1.05Not Specified researchgate.net
Human Carbonic Anhydrase I (hCA I)27.45 ± 0.41 to 48.22 ± 0.91Not Specified researchgate.net
Human Carbonic Anhydrase II (hCA II)6.02 ± 0.11 to 29.32 ± 0.54Not Specified researchgate.net

Receptor Binding Assays (In Vitro)

Receptor binding assays are fundamental in vitro tools used to characterize the interaction between a ligand, such as a derivative of this compound, and its target receptor. These assays measure the affinity and selectivity of the compound for various receptors.

Ligand displacement, or competition binding, assays are a common format for these studies. In this setup, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound is then added at various concentrations. By competing for the same binding site, the test compound displaces the radiolabeled ligand. The amount of radioactivity bound to the receptor is measured, and a decrease in this signal indicates that the test compound has bound to the receptor. This method is crucial for determining the binding affinity (Ki) of the new, unlabeled compound. nih.gov

Affinity (Ki) : The data from ligand displacement studies are used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity.

Selectivity : To create a selectivity profile, the test compound is screened against a panel of different receptors. By comparing the Ki values across these receptors, researchers can determine whether the compound binds preferentially to a specific receptor subtype. High selectivity is often a desirable characteristic for a therapeutic agent as it can reduce the potential for off-target side effects.

Derivatives of indolin-2-one, a related heterocyclic core, have been synthesized and evaluated as potential dopamine (B1211576) D4 receptor ligands. nih.gov In vitro receptor binding assays were performed for dopamine D2, D3, and D4 receptor subtypes. One derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated noteworthy high affinity and selectivity for the D4 receptor. nih.gov

Receptor Binding Affinity for an Indolin-2-one Derivative
CompoundTarget ReceptorBinding Affinity (Ki)Reference
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-oneDopamine D40.5 nM nih.gov

More directly related to the 5-chloro-indole structure, a study on 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one (a derivative of 5-chloroisatin) investigated its ability to interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor. This interaction is critical for viral entry. The compound showed potent inhibitory activity in this binding assay with high selectivity. nih.gov

Binding Inhibition Data for a 5-Chloro-isatin Derivative
CompoundTarget InteractionIC50Selectivity IndexReference
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-oneSARS-CoV-2 RBD-ACE2 Binding0.26 µM7.9 nih.gov

Cell-Free System Investigations of Molecular Interactions

Cell-free systems provide a controlled environment to study specific molecular interactions without the complexity of a whole cell. These systems are invaluable for dissecting the direct effects of compounds on their targets.

One prominent example is the use of an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology-based assay to study the disruption of the SARS-CoV-2 RBD and ACE2 receptor interaction by the 5-chloro-isatin derivative H2L. nih.gov In this system, the RBD and ACE2 proteins are tagged and linked to donor and acceptor beads. When the proteins interact, the beads are brought into close proximity, generating a luminescent signal. An inhibitor that disrupts this protein-protein interaction will cause a decrease in the signal. This cell-free assay confirmed that H2L directly interferes with the binding of the viral spike protein to its human receptor. nih.gov

Furthermore, computational molecular docking is a powerful cell-free investigation tool used to predict and analyze the binding of a ligand to its macromolecular target. eurekaselect.com Studies on various indole derivatives have employed molecular docking to visualize how these compounds fit into the binding sites of targets like the Epidermal Growth Factor Receptor (EGFR) and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com For the 5-chloro-isatin derivative H2L, molecular docking models suggested it binds within the ACE2 receptor-binding site, providing a structural hypothesis for its observed activity in disrupting the interaction with the viral RBD. nih.gov

Mechanisms of Action at a Molecular or Sub-Cellular Level (In Vitro)

The anti-proliferative effects of derivatives of this compound have been elucidated through a series of in vitro biochemical assays, primarily focusing on their interactions with key enzymes in cancer signaling pathways. Research has highlighted the role of these compounds as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its mutants, as well as BRAF kinase.

Derivatives of 5-chloro-indole-2-carboxylate have demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is a common mechanism of resistance to EGFR inhibitors. cam.ac.uknih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding pocket of the EGFR kinase domain. For instance, certain 5-chloro-indole-2-carboxylate derivatives have been shown to fit comfortably within the active site. The 5-chloro-indolyl moiety of these ligands typically inserts deep into the hydrophobic pocket. cam.ac.uk Specific interactions, such as hydrogen bonding between the indolyl NH group and key amino acid residues like Asp855 and Asp831, are crucial for their inhibitory activity. cam.ac.uk Additionally, π-stacking interactions with aromatic residues and hydrophobic interactions with residues such as Leu844, Cys773, and Gly772 further stabilize the ligand-protein complex. cam.ac.uk

One notable derivative, a m-piperidinyl substituted 5-chloro-indole-2-carboxylate, was found to be more potent than the reference drug erlotinib (B232) against EGFRWT. nih.gov This enhanced activity is attributed to its specific binding interactions within the EGFR active site. Furthermore, some of these derivatives have shown a degree of selectivity towards the mutant EGFRT790M over the wild-type, which is a desirable characteristic for targeted cancer therapies. nih.gov

In addition to EGFR, these compounds have also been evaluated for their activity against the BRAFV600E mutant, another important oncogene. Certain 5-chloro-indole-2-carboxylate derivatives exhibited potent anti-BRAFV600E activity. nih.gov Docking studies revealed that the 5-chloro-indole moiety of these compounds can stack between Trp531 and Phe583 within the BRAF active site, forming π-hydrogen interactions with Val471 and hydrophobic interactions with several other key residues. nih.gov

The downstream effects of this enzyme inhibition have also been investigated. Treatment of cancer cell lines with these indole derivatives has been shown to induce apoptosis. This is evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. cam.ac.uk Specifically, certain derivatives led to a significant overexpression of caspase-3, a key executioner caspase in the apoptotic pathway. cam.ac.uk

The following tables summarize the in vitro inhibitory activities of representative 5-chloro-indole derivatives.

Table 1: In Vitro Inhibitory Activity of 5-chloro-indole-2-carboxamide Derivatives against EGFRWT

Compound IDR-groupIC50 (nM)
5c m-piperidin-1-yl102 ± 7
5f p-2-methylpyrrolidin-1-ylNot Reported
5g p-4-morpholin-1-ylNot Reported
6e 4-benzylpiperidin-1-yl98 ± 07
6f 1H-benzo[d]imidazole-2-yl)methyl93 ± 06
Erlotinib (Reference) -Not Reported

Data sourced from scientific literature. cam.ac.uk

Table 2: In Vitro Antiproliferative Activity (GI50) of 5-chloro-indole Derivatives against Cancer Cell Lines

Compound IDScaffoldR-groupMean GI50 (nM)
5c Am-piperidin-1-yl29-47
5d Ap-N,N-dimethylamino29-47
5f Ap-2-methylpyrrolidin-1-yl29
5g Ap-4-morpholin-1-yl29-47
6e B4-benzylpiperidin-1-yl45
6f B1H-benzo[d]imidazole-2-yl)methyl41
Erlotinib (Reference) --33

Data sourced from scientific literature. cam.ac.uk

Table 3: In Vitro Inhibitory Activity of 5-chloro-indole-2-carboxylate Derivatives against EGFR and BRAFV600E

Compound IDR-groupEGFR IC50 (nM)BRAFV600E IC50 (nM)
3e m-piperidin-1-yl68Potent Activity
Erlotinib (Reference) -80Less Potent
Vemurafenib (Reference) -Not ApplicableMore Potent

Data sourced from scientific literature. nih.gov

Interaction with Model Biological Membranes and Lipids

The indole moiety is known to have a preference for a lipid environment over an aqueous one, with a lipid:aqueous partition coefficient of approximately 100. This inherent lipophilicity suggests that indole-containing compounds are likely to accumulate in cellular membranes.

In vitro experiments using artificial lipid membranes have demonstrated that indole can readily pass through a lipid bilayer without the need for protein transporters. This diffusion is a key aspect of its biological activity, allowing it to reach intracellular targets. However, the passage of indole through the membrane is not a passive event without consequence for the membrane itself. Indole is known to interact with lipid membranes, potentially altering their physical structure and, consequently, their biological properties.

Molecular dynamics simulations have provided a more detailed picture of these interactions. These studies suggest that indole does not simply dissolve randomly within the hydrocarbon core of the lipid bilayer. Instead, it shows a strong preference for the interfacial region of the membrane, near the lipid headgroups. This localization is driven by a combination of factors, including:

Hydrogen Bonding: The N-H group of the indole ring can form hydrogen bonds with the carbonyl groups of the phospholipid acyl chains located in the glycerol (B35011) region of the bilayer.

Cation-π Interactions: The electron-rich aromatic ring of indole can engage in favorable cation-π interactions with the positively charged choline (B1196258) groups of phosphatidylcholine lipids.

Hydrophobic and Lipophobic Effects: These forces also contribute to the partitioning and positioning of the molecule within the membrane.

The accumulation and specific orientation of indole and its derivatives within the membrane can lead to changes in membrane properties such as fluidity, permeability, and electrical potential. For instance, at higher concentrations, indole has been shown to act as a protonophore, dissipating the electrochemical gradient across the membrane.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 1 5 Chloro 1h Indol 2 Yl Ethanone Analogues

Systematic Structural Modifications of the Indole (B1671886) Core of 1-(5-chloro-1H-indol-2-yl)ethanone

The indole nucleus is a "privileged" scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological effects of its derivatives. easychair.org Molecules containing an indole core exhibit a wide range of biological activities, including antitumor and anti-inflammatory properties, which can be attributed to their interactions with both DNA and proteins. nih.gov

The nature of the substituent at the 5-position of the indole ring is a critical determinant of biological activity. In many cases, the presence of a halogen at this position enhances the therapeutic potential. For instance, docking studies have suggested that electronegative groups like chloro (-Cl) and nitro (-NO2) on the benzimidazole (B57391) ring, a related heterocyclic system, can be responsible for good antibacterial activity. researchgate.net This principle can be extrapolated to the indole ring, where the electron-withdrawing nature of the chloro group in this compound likely plays a significant role in its molecular interactions.

In a series of 2-aminochalcone hybrids, the presence of a 5'-(4-chlorostyryl) group on a 2'-amino-4-fluorochalcone scaffold resulted in a notable impact on enzyme inhibitory activity. mdpi.com Specifically, this substitution led to significantly reduced activity against α-glucosidase, while a combination of a 5'-(4-fluorostyryl) group resulted in significant inhibitory activity. mdpi.com This highlights the nuanced effects of different halogens at similar positions.

Substituent at Position 5 Observed Effect Reference
Chloro (-Cl)Potentially enhances antibacterial activity. researchgate.net
4-ChlorostyrylReduced α-glucosidase inhibitory activity in a chalcone (B49325) series. mdpi.com
4-FluorostyrylSignificant α-glucosidase inhibitory activity in a chalcone series. mdpi.com

Alterations to the acetyl group at the 2-position of the indole ring can lead to significant changes in biological activity. The reactive α-chloroketone moiety, as seen in 2-chloro-1-(1H-indol-6-yl)ethanone, is a key structural feature that allows for further chemical synthesis and the creation of more complex and potentially more active molecules.

One common modification is the conversion of the acetyl group into a glyoxylamide. In a study on indole-glyoxylamide conjugates, the reaction of 2-arylindoles with oxalyl chloride and various amines yielded derivatives with antibacterial properties. ijper.org The presence of chloro and nitro substitutions on the 2-aryl indole-3-glyoxylamide (B122210) derivatives showed potent activity against both gram-positive and gram-negative bacteria. ijper.org

Another approach involves the transformation of the acetyl group into a hydrazone. The synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone demonstrates the creation of Schiff bases from indole-3-acetylhydrazine. nih.gov These modifications can influence the molecule's ability to form hydrogen bonds and interact with biological targets. nih.gov

| Acetyl Moiety Modification | Resulting Structure | Observed Activity | Reference | | --- | --- | --- | | Conversion to α-chloroketone | 2-chloro-1-(1H-indol-6-yl)ethanone | Building block for bioactive molecules. | | | Conversion to glyoxylamide | 2-Aryl indole-3-glyoxylamide | Antibacterial activity. | ijper.org | | Conversion to hydrazone | 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone | Formation of hydrogen-bonded dimers. | nih.gov |

Substitution at the N1 position of the indole ring is another key strategy for modifying the properties of indole derivatives. While many bioactive indoles are substituted at the C2 or C3 positions, N1-substituted indoles are also prevalent in marketed drugs and natural products. easychair.org However, the nitrogen atom of the indole ring can be relatively inert, making N1-substitution challenging. easychair.org

Studies on the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles found that N-substituted indoles generally resulted in lower yields. nih.govmdpi.com This was attributed to the reaction proceeding through a less stable, charged N-methyliminium species. nih.govmdpi.com

In the context of YC-1, an indazole derivative, converting the 1-benzyl group to a hydrogen atom significantly decreased its antiplatelet activity, indicating the necessity of an aromatic ring at this position for this specific activity. nih.gov Conversely, in a different series of compounds, N-acylation of dihydrochalcones was a key step in the synthesis of highly functionalized enolate esters. nih.gov

N-Substitution Effect on Reactivity/Activity Reference
N-MethylLower yields in acetonitrile (B52724) synthesis due to less stable intermediate. nih.govmdpi.com
N-BenzylEssential for antiplatelet activity in YC-1 analogues. nih.gov
N-AcetylPart of a synthetic route to functionalized enolate esters. nih.gov
N-ArylpropanamideUtilized in the synthesis of novel highly functionalized indole derivatives. easychair.org

Correlation of Structural Features with Molecular Interaction Profiles (e.g., Binding Affinity, Enzyme Inhibition)

The structural modifications of this compound analogues directly correlate with their molecular interaction profiles, influencing their binding affinity to receptors and their ability to inhibit enzymes.

For instance, the introduction of basic side chains, such as thiazolidines and imidazolidines, has been shown to be important for the design of promising antitumor and DNA binding compounds. nih.gov The indole derivative 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c) exhibited significant antitumor activity against a breast cancer cell line. nih.gov In another study, a series of N-acylhydrazone inhibitors of the influenza virus PA endonuclease demonstrated the importance of metal chelation in their inhibitory activity. researchgate.net

The binding of ligands to the ACE2 receptor, a key protein in SARS-CoV-2 infection, can be influenced by the ligand's structure. A synthesized ligand, H2L, was shown to bind within the ACE2 active site, causing conformational changes that could inhibit the binding of the viral spike protein. nih.gov

Slow-onset enzyme inhibitors are of particular interest in drug discovery, and the structural features of an inhibitor can determine this kinetic behavior. nih.gov For the Mycobacterium tuberculosis enoyl-ACP reductase InhA, slow-onset inhibition was correlated with the motion of a substrate-binding loop, which was in turn influenced by the structure of the inhibitor. nih.gov

| Structural Feature | Molecular Interaction/Activity | Example | Reference | | --- | --- | --- | | Basic side chains (thiazolidines) | Antitumor activity, DNA binding | 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione | nih.gov | | N-acylhydrazone | Enzyme inhibition (influenza PA endonuclease) via metal chelation | Not specified | researchgate.net | | Specific ligand structure | ACE2 receptor binding and conformational changes | H2L | nih.gov | | Inhibitor structure | Slow-onset enzyme inhibition | PT70 for InhA | nih.gov |

Development of Design Principles for Novel Indole Derivatives Based on this compound

Based on the SAR and SPR insights, several design principles for novel indole derivatives can be established. A key strategy involves the synthesis of highly functionalized building blocks that can be further elaborated into complex heterocyclic compounds. nih.gov

One approach is to utilize computational techniques to design and screen potential lead molecules before synthesis. ijper.org By docking designed molecules into the active site of a target protein, researchers can predict their binding affinity and select the most promising candidates for synthesis and biological evaluation. ijper.org

Another principle is the development of hybrid molecules that combine the structural features of different bioactive compounds. For example, the synthesis of 5-styryl-2-aminochalcone hybrids aimed to combine the biological activities of both chalcones and styryl moieties. mdpi.com

The synthesis of novel indole ethylamine (B1201723) derivatives as lipid metabolism regulators targeting PPARα/CPT1 provides another example of rational drug design. mdpi.com By designing molecules that can effectively activate these targets, researchers can develop new therapies for conditions like nonalcoholic fatty liver disease. mdpi.com

Pharmacophore Modeling and Ligand-Based Design Concepts (Theoretical, not clinical)

In the realm of drug discovery, the development of new therapeutic agents often relies on understanding the key molecular features responsible for a compound's biological activity. For analogues of this compound, while specific clinical applications are not the focus, theoretical pharmacophore modeling and ligand-based design concepts provide a valuable framework for exploring their potential interactions with biological targets. These computational strategies aim to identify the essential structural motifs and physicochemical properties that could govern the activity of this class of compounds, guiding the design of novel analogues with potentially enhanced or modulated properties.

A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For analogues of this compound, a hypothetical pharmacophore can be constructed based on the structural characteristics of the core scaffold and by drawing parallels with other known indole-based active compounds. nih.govnih.gov

The key pharmacophoric features of this compound analogues can be theoretically defined as follows:

Aromatic Ring (AR): The indole nucleus itself serves as a crucial aromatic feature. This bicyclic system, with its delocalized π-electrons, can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues within a hypothetical binding pocket. The indole ring is a common scaffold in many biologically active molecules, underscoring its importance as a pharmacophoric element. nih.gov

Hydrogen Bond Donor (HBD): The indole N-H group is a primary hydrogen bond donor. This feature is critical for anchoring the ligand to a target, forming a directional hydrogen bond with a suitable acceptor group on a receptor, such as a carbonyl oxygen or a nitrogen atom in an amino acid side chain. nih.gov

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ethanone (B97240) group at the 2-position acts as a significant hydrogen bond acceptor. This feature can form a hydrogen bond with a donor group on a biological target, such as the N-H of a peptide backbone or the hydroxyl group of a serine or threonine residue. The presence and orientation of this acceptor are likely to be critical determinants of binding affinity and selectivity. nih.gov

These features can be summarized in a hypothetical pharmacophore model, providing a blueprint for the design of new analogues.

Pharmacophoric FeatureStructural MoietyPotential Interaction
Aromatic Ring (AR)Indole nucleusπ-π stacking, hydrophobic interactions
Hydrogen Bond Donor (HBD)Indole N-HHydrogen bonding with an acceptor on the target
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the ethanone groupHydrogen bonding with a donor on the target
Hydrophobic/Halogen Bond (HY/XB)5-Chloro substituentHydrophobic interactions, halogen bonding

Ligand-based drug design utilizes the knowledge of molecules known to be active to infer the properties of the target's binding site. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For this compound analogues, several ligand-based design concepts can be theoretically applied to explore and expand the chemical space. nih.govbgu.ac.il

One key strategy is bioisosteric replacement . This involves substituting a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. youtube.com

For the 2-ethanone group, several bioisosteric replacements could be considered:

Replacement of the acetyl group with other acyl groups: Varying the length and branching of the alkyl chain (e.g., propanoyl, isobutyryl) can probe the size and shape of the hydrophobic pocket adjacent to the carbonyl group.

Introduction of cyclic ketones: Replacing the ethanone with a cyclopropyl (B3062369) or cyclobutyl ketone could introduce conformational rigidity and explore different vector orientations of the carbonyl oxygen.

Replacement with amides or esters: Replacing the ketone with an amide (e.g., -CONH2, -CONHCH3) or an ester (-COOCH3) would alter the hydrogen bonding capacity and electronic properties of the group at the 2-position. For instance, an amide would introduce an additional hydrogen bond donor.

Another important aspect of ligand-based design is scaffold hopping , which involves replacing the core molecular framework (the indole ring in this case) with a different scaffold while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with potentially improved properties. For example, bioisosteres of the indole ring, such as benzofuran (B130515) or indazole, could be explored while maintaining the critical substituents at the equivalent positions.

Furthermore, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies could be theoretically employed. By building a computational model that correlates the 3D properties of a series of analogues with their hypothetical biological activity, it would be possible to predict the activity of newly designed compounds and to visualize the favorable and unfavorable regions for different substituents around the molecular scaffold. This would allow for a more rational design of analogues with potentially enhanced activity.

Advanced Analytical and Bioanalytical Methodologies for 1 5 Chloro 1h Indol 2 Yl Ethanone Research

Chromatographic Techniques for Purity and Stability Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating 1-(5-chloro-1H-indol-2-yl)ethanone from impurities, starting materials, and degradation products, thereby ensuring its purity and assessing its stability under various conditions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of substituted indole (B1671886) derivatives. nih.gov A method for separating these compounds often involves ion suppression-reversed-phase HPLC (IS-HPLC). nih.gov For this compound, a typical HPLC system would likely utilize a C18 stationary phase. The mobile phase could consist of a gradient mixture of an aqueous buffer (like phosphate (B84403) buffer with an ion-pairing agent to suppress ionization) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.gov Varying the mobile phase's methanol composition and pH allows for the optimization of signal response, selectivity, retention times, and capacity factors. nih.gov Detection is commonly achieved using a UV detector, as the indole ring system possesses strong chromophores that absorb UV light. core.ac.uk

Gas Chromatography (GC), while also a powerful separation technique, might be less straightforward for this compound due to its relatively high boiling point and the potential for thermal degradation. If used, derivatization to increase volatility and thermal stability might be necessary. A GC method would involve a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Stability studies employ these chromatographic techniques to quantify the parent compound over time when exposed to stress conditions like heat, light, humidity, and varying pH levels. The appearance of new peaks would indicate degradation, which can then be identified using mass spectrometry coupled to the chromatographic system (LC-MS or GC-MS).

Interactive Table: Typical Chromatographic Parameters for Indole Derivative Analysis

Parameter HPLC GC
Stationary Phase Reversed-phase (e.g., C18, C8) Capillary column (e.g., polysiloxane)
Mobile Phase Acetonitrile/Methanol and Water/Buffer Inert carrier gas (e.g., Helium, Nitrogen)
Detection UV-Vis, Mass Spectrometry (MS) Flame Ionization (FID), Mass Spectrometry (MS)
Key Application Purity assessment, quantification, stability Volatile impurity analysis, specialized applications

| Compound State | In solution | Volatilized (gas phase) |

Electrochemical Studies and Redox Behavior of Indole Derivatives

The electrochemical properties of indole derivatives are of significant interest as they can provide insights into their potential roles in biological redox processes and inform the development of electrochemical sensors. researchgate.net The redox behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). nih.gov

The indole nucleus is known to be electroactive and can be readily oxidized at various electrodes, such as carbon-based ones. researchgate.netnih.gov The oxidation process for 5-substituted indoles has been a subject of detailed study. rsc.orgrsc.org The electrochemical oxidation of the indole moiety is generally an irreversible process, and the potential at which this occurs is highly dependent on the nature of the substituents on the indole ring. nih.govrsc.org

For this compound, the presence of the electron-withdrawing chloro group at the 5-position is expected to make the indole ring more difficult to oxidize, thus shifting the oxidation potential to more positive values compared to unsubstituted indole. rsc.org Density functional theory (DFT) calculations have been used to successfully predict the standard redox potentials for the oxidation of 5-substituted indoles, showing good agreement with experimental values. rsc.org These studies suggest a strong electronic conjugation of the substituent at the 5-position with the indole aromatic system. rsc.org Cyclic voltammetry experiments would reveal a well-defined oxidation peak within the potential range of approximately 0.0 to +0.8 V. nih.gov Repeated CV scans might show a decrease in the peak current, suggesting that the oxidized product adsorbs onto the electrode surface, a common phenomenon observed with indole derivatives. nih.gov

Interactive Table: Electrochemical Characteristics of Substituted Indoles

Technique Information Obtained Relevance to this compound
Cyclic Voltammetry (CV) Oxidation/Reduction potentials, reversibility of redox processes. nih.gov Determines the ease of oxidation; the electron-withdrawing chloro and acetyl groups are expected to increase the oxidation potential.
Square Wave Voltammetry (SWV) Enhanced sensitivity for quantitative analysis of redox-active species. nih.gov Could be used for sensitive detection of the compound in various matrices.

| Chronoamperometry | Kinetics and mechanism of electron transfer. rsc.org | Provides insight into the stability and reactivity of the radical cation formed upon oxidation. |

Spectrophotometric Methods for Quantification and Interaction Studies

UV-Visible spectrophotometry is a versatile, accessible, and non-destructive technique used for the quantitative analysis of this compound and for studying its interactions with biological macromolecules.

Indole and its derivatives exhibit characteristic absorption spectra in the near-ultraviolet range, typically between 250 and 300 nm. core.ac.ukacs.org These spectra arise from electronic transitions within the aromatic bicyclic system. The position and intensity of the absorption maxima are sensitive to the substituents on the indole ring and the polarity of the solvent. core.ac.uk For quantification, a calibration curve based on the Beer-Lambert law can be constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax).

This technique is also valuable for studying non-covalent binding interactions with target molecules like proteins or DNA. When the compound binds to a larger molecule, its local microenvironment changes, which can lead to shifts in the absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) or changes in molar absorptivity (hyperchromism or hypochromism). By titrating the compound with a binding partner and monitoring these spectral changes, one can often determine the binding affinity and stoichiometry of the interaction.

Interactive Table: Spectrophotometric Properties of Indole Derivatives

Property Description Application to this compound
λmax (Wavelength of Max Absorbance) The wavelength at which the compound absorbs the most light. Indoles typically have maxima around 270-290 nm. core.ac.ukresearchgate.net Used for quantitative analysis via Beer-Lambert Law.
Molar Absorptivity (ε) A measure of how strongly the compound absorbs light at a given wavelength. A constant required for calculating concentration from absorbance data.

| Spectral Shifts | Changes in λmax upon interaction with other molecules or changes in solvent polarity. core.ac.uk | Indicates binding to a target molecule, allowing for the study of ligand-target interactions. |

Thermodynamic Analysis of Ligand-Target Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To fully characterize the binding of this compound to a potential biological target, it is crucial to determine the thermodynamic parameters of the interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. malvernpanalytical.comnih.gov In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. units.it Each injection produces a heat pulse that is integrated to determine the change in enthalpy (ΔH). malvernpanalytical.com Fitting the resulting binding isotherm allows for the simultaneous determination of the binding affinity (Ka, or its inverse, the dissociation constant Kd), the binding stoichiometry (n), and the enthalpy (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip. nih.govnih.gov In an SPR experiment, the target protein is typically immobilized on the sensor surface (the ligand), and a solution of this compound (the analyte) is flowed over it. ox.ac.uk Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which alters the refractive index and is detected in real-time as a change in resonance units (RU). ox.ac.uk This real-time data allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff). ox.ac.uk The dissociation constant (Kd) can then be calculated as the ratio of koff/kon.

Interactive Table: Comparison of ITC and SPR for Binding Analysis

Feature Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding. malvernpanalytical.com Measures change in refractive index upon binding. nih.gov
Primary Output Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH). nih.gov Association rate (kon), dissociation rate (koff), binding affinity (Kd). ox.ac.uk
Thermodynamics Provides a complete thermodynamic profile (ΔG, ΔH, ΔS). nih.gov Can derive thermodynamic data (van't Hoff enthalpy) through temperature variation studies. ox.ac.uk
Format Solution-based; no immobilization required. One binding partner is immobilized on a sensor surface.

| Sample Consumption | Generally higher protein requirement. nih.gov | Lower sample consumption, especially for the analyte. |

Metabolite Identification in In Vitro Systems (e.g., Liver Microsomes, Hepatic S9 Fractions)

Understanding the metabolic fate of this compound is critical. In vitro systems using subcellular liver fractions are widely employed for this purpose. researchgate.net

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Incubating this compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the identification of metabolites resulting from oxidative reactions. researchgate.net For indole derivatives, common metabolic pathways include hydroxylation at various positions on the indole ring or benzene (B151609) ring. nih.govnih.gov

Hepatic S9 fractions are supernatant fractions obtained from a liver homogenate centrifuged at 9000g. wikipedia.org They contain both the microsomal fraction (with Phase I enzymes) and the cytosolic fraction, which is rich in Phase II conjugation enzymes (e.g., glucuronosyltransferases and sulfotransferases). wikipedia.orgmdpi.com Using the S9 fraction provides a more comprehensive picture of metabolism, as it can reveal both Phase I metabolites and their subsequent Phase II conjugated products. mdpi.comnih.gov

Following incubation, the samples are analyzed, typically by HPLC coupled with high-resolution mass spectrometry (LC-MS/MS). This allows for the separation, detection, and structural elucidation of the various metabolites formed. nih.goveurofinsdiscovery.com

Interactive Table: In Vitro Metabolic Systems and Potential Metabolites

In Vitro System Enzyme Content Potential Metabolic Reactions for this compound
Liver Microsomes Phase I enzymes (e.g., Cytochrome P450s, FMOs). researchgate.netthermofisher.com Ring hydroxylation (at C3, C4, C6, or C7), N-dealkylation (if applicable), oxidation of the acetyl group.
Hepatic S9 Fraction Phase I and Phase II enzymes (e.g., UGTs, SULTs, GSTs). wikipedia.orgmdpi.com All Phase I reactions, plus subsequent glucuronidation or sulfation of hydroxylated metabolites.

Emerging Research Applications and Future Directions for the 1 5 Chloro 1h Indol 2 Yl Ethanone Scaffold

Design of Chemical Probes and Tools for Mechanistic Biology

The inherent reactivity and structural features of the indole (B1671886) nucleus make it an excellent starting point for the design of chemical probes to elucidate complex biological processes. nih.govresearchgate.net The 1-(5-chloro-1H-indol-2-yl)ethanone scaffold, in particular, can be strategically modified to create targeted probes. For instance, the ketone functionality can be a handle for introducing reporter groups, such as fluorophores or biotin (B1667282) tags, through chemical reactions. These tagged molecules can then be used to track the distribution and interaction of the scaffold with specific cellular components.

Furthermore, the indole ring itself can participate in crucial interactions with biological targets. The nitrogen atom can act as a hydrogen bond donor, a key feature in molecular recognition by proteins. mdpi.com The chlorine atom at the 5-position can also influence binding affinity and selectivity, potentially through halogen bonding or by altering the electronic properties of the indole ring. By systematically altering substituents on the indole core, researchers can fine-tune the probe's specificity for a particular enzyme or receptor, allowing for detailed investigation of its biological function and mechanism of action. nih.govmdpi.com

Recent advancements in biosensor technology have also opened new avenues for indole derivatives. For example, transcription factor-based biosensors have been developed to detect various indole compounds, offering a tool for real-time monitoring of their presence and concentration in biological systems. nih.gov The development of such a biosensor for this compound could provide valuable insights into its metabolic fate and cellular signaling pathways.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SitePotential ModificationPurpose
Ketone GroupAttachment of a fluorophore (e.g., fluorescein, rhodamine)Visualization and tracking within cells
Ketone GroupBiotinylationAffinity-based purification of binding partners
Indole NitrogenAlkylation or acylationModulate hydrogen bonding and steric interactions
5-Chloro PositionReplacement with other halogens (F, Br, I)Fine-tune binding affinity and explore halogen bonding
Other positions on the indole ringIntroduction of various functional groupsEnhance selectivity and probe different binding pockets

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. nih.govresearchgate.netnih.gov These techniques involve replacing the core structure (scaffold) of a known active molecule with a chemically different but functionally similar one. nih.govresearchgate.net The this compound scaffold can serve as a valuable starting point for such endeavors.

For instance, the indole core can be replaced by other heterocyclic systems like benzofuran (B130515) or benzothiophene (B83047) to investigate the importance of the indole nitrogen for biological activity. mdpi.com Studies have shown that replacing the indole NH with an oxygen or sulfur atom can significantly impact binding affinity, highlighting the crucial role of this specific hydrogen bond donor. mdpi.com Similarly, the 5-chloro substituent can be swapped with other groups of similar size and electronic properties, such as a trifluoromethyl group, to explore the impact on potency and pharmacokinetic profiles.

The goal of these modifications is to identify new chemical entities that retain the desired biological activity but may have advantages in terms of synthetic accessibility, metabolic stability, or intellectual property. nih.gov Computational methods are increasingly being used to predict promising scaffold hops and bioisosteric replacements, accelerating the discovery of new drug candidates. nih.gov

Table 2: Examples of Bioisosteric Replacements for the this compound Scaffold

Original FragmentBioisosteric ReplacementRationale
IndoleBenzofuran, BenzothiopheneInvestigate the role of the indole NH group in binding. mdpi.com
5-ChloroTrifluoromethyl (CF3), Cyano (CN)Mimic the electronic and steric properties of chlorine.
2-Acyl groupCarboxamide, SulfonamideExplore different hydrogen bonding patterns and chemical stability.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches (as a theoretical scaffold for lead generation)

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient method for identifying lead compounds in drug discovery. nih.govwikipedia.orgfrontiersin.org This approach starts with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.org These fragments are then optimized and grown into more potent, drug-like molecules. nih.govbiosolveit.de

The this compound scaffold, with a molecular weight of approximately 193.6 g/mol , fits well within the "rule of three" often applied to fragment libraries (molecular weight < 300 Da). wikipedia.org Its relatively simple structure and defined chemical features make it an attractive candidate for inclusion in fragment screening libraries. The indole core is a well-established "privileged scaffold," meaning it is found in numerous biologically active compounds and can interact with a wide range of protein targets. nih.gov

Theoretically, if this compound is identified as a hit in a fragment screen, its structure provides clear vectors for chemical elaboration. The ketone group can be modified to explore interactions in one direction, while the indole ring offers multiple positions for substitution to probe other areas of the binding site. This "fragment growing" approach can lead to the development of highly potent and selective inhibitors. biosolveit.de

Table 3: Properties of this compound Relevant to FBDD

PropertyValueSignificance in FBDD
Molecular Weight~193.6 g/mol Conforms to the "Rule of Three" for fragments. wikipedia.org
XlogP (predicted)3.3Indicates moderate lipophilicity, often favorable for binding. uni.lu
Hydrogen Bond Donors1 (indole NH)Provides a key interaction point with protein targets. mdpi.com
Hydrogen Bond Acceptors1 (ketone oxygen)Offers another point for hydrogen bonding.
Rotatable Bonds1Low conformational flexibility, which is desirable for fragments.

Application in Material Science, Chemo-Sensing, or Optoelectronic Materials

The unique photophysical properties of the indole scaffold have led to its exploration in material science, particularly in the development of chemosensors and optoelectronic materials. nih.gov Indole derivatives can exhibit fluorescence, and their emission properties can be sensitive to their environment, making them suitable for detecting specific analytes. nih.gov

The this compound scaffold could potentially be developed into a chemosensor. The electron-withdrawing nature of the chloro and acetyl groups can influence the electronic structure of the indole ring, potentially leading to interesting photophysical behavior. By incorporating this scaffold into larger conjugated systems, it may be possible to create materials with tailored absorption and emission properties for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Research into indole-based donor-π-acceptor (D-π-A) dyes has shown that these materials can be effective chemosensors for metal ions. nih.gov The this compound scaffold could serve as a building block in the synthesis of such dyes, where the indole acts as the electron donor and the acetyl group, or a derivative thereof, acts as the electron acceptor. The interaction of these dyes with metal ions can lead to a measurable change in their color or fluorescence, forming the basis of a sensing mechanism. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

The diverse potential applications of the this compound scaffold necessitate a collaborative and interdisciplinary research approach. researchgate.net Medicinal chemists can focus on the synthesis of novel derivatives and the optimization of their biological activity. researchgate.netmdpi.com In parallel, computational chemists can use modeling and simulation techniques to guide the design of new compounds and to understand their interactions with biological targets.

Biologists and pharmacologists are essential for evaluating the biological effects of these compounds in cellular and animal models. Their expertise is crucial for identifying promising therapeutic targets and for understanding the mechanism of action of new drug candidates. mdpi.comnih.gov Furthermore, material scientists can explore the potential of this scaffold in the development of new materials with novel optical and electronic properties. nih.govnih.gov

By fostering collaborations between these different disciplines, researchers can accelerate the translation of basic scientific discoveries into practical applications, whether in medicine or material science.

Identification of Underexplored Research Avenues for Indole-2-yl Ketones

While the indole scaffold has been extensively studied, certain areas of research related to indole-2-yl ketones, such as this compound, remain relatively unexplored. researchgate.net

One such area is the investigation of their potential as inhibitors of specific enzyme families that are less commonly targeted. While much research has focused on kinases and G-protein coupled receptors, other enzyme classes may also be susceptible to inhibition by indole-2-yl ketones. nih.govmdpi.com

Another underexplored avenue is the systematic investigation of the impact of various substituents at different positions of the indole ring on the biological activity and physical properties of these compounds. A comprehensive structure-activity relationship (SAR) study could reveal key insights for the design of more potent and selective molecules. nih.gov For example, while 5-substituted indoles are common, the effects of substitution at the 4, 6, and 7 positions of the 1-(1H-indol-2-yl)ethanone scaffold are less well-documented.

Furthermore, the synthesis of N-(indol-2-yl)amides, which could be derived from indole-2-yl ketones, has been historically challenging, limiting their exploration as potential pharmacophores. rsc.org The development of new synthetic methods to access these and other derivatives would open up new chemical space for drug discovery.

Finally, the potential of indole-2-yl ketones in areas beyond medicine, such as agriculture or veterinary medicine, remains largely untapped. Their biological activity could be harnessed to develop new pesticides, herbicides, or animal health products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-chloro-1H-indol-2-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 5-chloro-1H-indole using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, halogenation of pre-functionalized indole derivatives (e.g., bromo or iodo intermediates) followed by ketone introduction may be employed. Reaction optimization should include temperature control (e.g., reflux in anhydrous dichloromethane) and inert atmosphere conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; ~200 ppm for carbonyl in ¹³C NMR) and indole ring protons (δ 7.0–8.5 ppm).
  • IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) and N–H indole absorption (~3400 cm⁻¹) are diagnostic .
  • X-ray Crystallography : Single-crystal diffraction with SHELX software can resolve molecular geometry and confirm the position of the chloro substituent .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane, toluene) using UV-Vis spectroscopy or gravimetric analysis. LogP values (estimated via computational tools like PubChem) predict lipophilicity .
  • Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How does the 5-chloro substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group at position 5 activates the indole ring toward electrophilic substitution but may hinder nucleophilic attacks at adjacent positions. Comparative studies with non-chlorinated analogs (e.g., 1H-indol-2-yl-ethanone) can clarify steric/electronic effects. DFT calculations (e.g., using Gaussian) can map electron density to predict reactive sites .

Q. What computational strategies are suitable for studying the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or MOE to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on halogen bonding due to the chloro group .
  • MD Simulations : Run GROMACS simulations to assess stability in lipid bilayers or protein pockets, leveraging force fields like CHARMM36 .

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL for refinement, applying restraints for disordered regions. Validate with R-factor analysis and residual density maps. Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities in atomic positions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Optimize catalyst loading (e.g., reduce AlCl₃ by 20% to minimize byproducts) and employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) for purification. Monitor purity via GC-MS or LC-MS at each step .

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Modify substituents : Introduce electron-donating groups (e.g., -OCH₃) at position 3 or replace chlorine with fluorine to alter electronic profiles.
  • Bioisosteric replacement : Substitute the acetyl group with a trifluoromethyl or sulfonamide moiety. Compare activities using kinetic assays (e.g., IC₅₀ determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.